

# Correlating ctDNA decrease with clinical response to Onvansertib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Onvansertib |           |
| Cat. No.:            | B609756     | Get Quote |

# Onvansertib's Clinical Efficacy Mirrored by ctDNA Dynamics

A guide for researchers and drug development professionals on the correlation between circulating tumor DNA (ctDNA) and clinical response to the PLK1 inhibitor, **Onvansertib**, in acute myeloid leukemia and metastatic colorectal cancer.

This guide provides an objective comparison of **Onvansertib**'s performance, supported by experimental data from clinical trials. It highlights the utility of circulating tumor DNA (ctDNA) as a predictive biomarker for treatment response. Detailed methodologies for key experiments are provided to enable replication and further investigation.

## Correlation of ctDNA Decrease with Clinical Response

Recent clinical trials have demonstrated a strong correlation between a decrease in ctDNA levels and positive clinical outcomes in patients treated with **Onvansertib**, both in hematological malignancies and solid tumors. This suggests that ctDNA can serve as an early and non-invasive biomarker to predict and monitor therapeutic response.

### **Acute Myeloid Leukemia (AML)**



In a Phase Ib/II study of **Onvansertib** in combination with decitabine for relapsed or refractory AML, a significant association was observed between a reduction in mutant ctDNA and clinical response.[1][2][3][4] Notably, 100% of patients who achieved a complete remission or complete remission with incomplete hematologic recovery (CR/CRi) showed a decrease in mutant ctDNA after the first cycle of treatment. In contrast, only 13% of non-responders exhibited a similar decrease.[4] This early dynamic in ctDNA levels was found to be a powerful predictor of clinical response.[1][2][3][4]

### **KRAS-Mutant Metastatic Colorectal Cancer (mCRC)**

A similar correlation has been established in patients with KRAS-mutant metastatic colorectal cancer. In a Phase II trial, **Onvansertib** combined with FOLFIRI and bevacizumab demonstrated promising clinical activity, with early ctDNA dynamics being predictive of treatment efficacy.[5][6][7][8] Patients who achieved a complete or partial response had a significantly greater decrease in KRAS-mutant ctDNA compared to those with stable or progressive disease.[5] Specifically, a decrease of ≥90% in KRAS-mutant ctDNA after one cycle was strongly associated with a higher objective response rate (ORR) and longer progression-free survival (PFS).[5]

### **Quantitative Data Summary**

The following tables summarize the key quantitative data from clinical trials investigating **Onvansertib**, showcasing the correlation between ctDNA dynamics and clinical response.

Table 1: Onvansertib in Relapsed/Refractory Acute Myeloid Leukemia (AML)

| Patient Cohort | ctDNA Dynamics                         | Clinical Response<br>(CR/CRi) | Reference |
|----------------|----------------------------------------|-------------------------------|-----------|
| Responders     | Decrease in mutant ctDNA after 1 cycle | 7 of 7 (100%)                 | [4]       |
| Non-responders | Decrease in mutant ctDNA after 1 cycle | 2 of 15 (13%)                 | [4]       |

Table 2: **Onvansertib** in Second-Line KRAS-Mutant Metastatic Colorectal Cancer (mCRC)



| Patient Cohort                           | ctDNA<br>Dynamics<br>(after 1 cycle) | Objective<br>Response<br>Rate (ORR) | Median<br>Progression-<br>Free Survival<br>(PFS) | Reference |
|------------------------------------------|--------------------------------------|-------------------------------------|--------------------------------------------------|-----------|
| ≥90% decrease<br>in KRAS-mutant<br>ctDNA | 55.0%                                | 12.6 months                         | [5]                                              |           |
| <90% reduction in KRAS-mutant ctDNA      | 3.7%                                 | 5.8 months                          | [5]                                              |           |
| Bevacizumab-<br>naïve patients           | -                                    | 76.9%                               | 14.9 months                                      | [8]       |
| Patients with prior bevacizumab          | -                                    | 10.0%                               | 6.6 months                                       | [8]       |

### Comparison with Alternatives Standard of Care in Second-Line KRAS-Mutant mCRC

The standard of care for second-line treatment of KRAS-mutant mCRC typically involves chemotherapy regimens like FOLFIRI or FOLFOX, often with the addition of a VEGF inhibitor like bevacizumab.[9] More recently, targeted therapies such as sotorasib for KRAS G12C mutations have been approved.[10][11][12] The combination of **Onvansertib** with FOLFIRI and bevacizumab has shown a promising ORR, particularly in bevacizumab-naïve patients (76.9%), which compares favorably to the historically modest outcomes with standard chemotherapy in this setting.[5][8]

#### **Biomarkers in AML**

In AML, response to treatment is traditionally monitored through bone marrow biopsies and peripheral blood counts. While molecular markers like NPM1 mutations are used for risk stratification and monitoring minimal residual disease (MRD), ctDNA offers a less invasive and potentially more dynamic tool for assessing treatment response.[13][14][15][16] The high



predictive value of early ctDNA changes for clinical response to **Onvansertib** highlights its potential as a superior real-time biomarker.[4]

### Experimental Protocols ctDNA Analysis in KRAS-Mutant mCRC (ddPCR)

- Blood Collection: Whole blood is collected in specialized tubes (e.g., Streck Cell-Free DNA BCT) to stabilize cfDNA.
- Plasma Separation: Plasma is separated from whole blood by centrifugation within a specified timeframe to prevent contamination with genomic DNA from blood cells.
- cfDNA Extraction: Cell-free DNA is extracted from plasma using a commercially available kit (e.g., QIAamp Circulating Nucleic Acid Kit).
- Droplet Digital PCR (ddPCR):
  - The ddPCR reaction mixture is prepared containing ddPCR Supermix, primers and probes specific for the KRAS mutation of interest (e.g., G12V) and wild-type KRAS, and the extracted cfDNA.[17]
  - Droplets are generated using a droplet generator.
  - PCR amplification is performed on a thermal cycler.
  - The droplets are then read by a droplet reader to quantify the number of mutant and wildtype DNA molecules.
- Data Analysis: The mutant allele frequency (MAF) is calculated as the ratio of mutant DNA copies to the total number of DNA copies. A decrease in MAF over the course of treatment is indicative of a response.

### ctDNA Analysis in AML (Targeted NGS)

 Blood and Bone Marrow Collection: Peripheral blood and bone marrow aspirates are collected at baseline and at specified time points during treatment.



- DNA Extraction: DNA is extracted from plasma (for ctDNA), peripheral blood mononuclear cells (PBMCs), and bone marrow mononuclear cells (BMMCs).
- Library Preparation and Target Enrichment:
  - DNA is fragmented, and adapters are ligated to the ends.
  - A panel of genes frequently mutated in AML is used for target enrichment, typically through hybrid capture-based methods.
- Next-Generation Sequencing (NGS): The enriched libraries are sequenced on an NGS platform (e.g., Illumina).
- Bioinformatic Analysis:
  - Sequencing reads are aligned to the human reference genome.
  - Variant calling is performed to identify somatic mutations.
  - The variant allele frequency (VAF) of each mutation is determined.
- Monitoring: Changes in the VAF of driver mutations are tracked over time to assess treatment response. A significant decrease or clearance of a mutation in the ctDNA is associated with a positive clinical response.

#### Clinical Response Assessment (RECIST 1.1)

For solid tumors like mCRC, clinical response is typically assessed using the Response Evaluation Criteria in Solid Tumors (RECIST), version 1.1.[18][19][20][21][22]

- Complete Response (CR): Disappearance of all target lesions.
- Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
- Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions.
- Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.



### **Visualizations**



Click to download full resolution via product page



Caption: Onvansertib inhibits PLK1, a key regulator of mitosis.



Click to download full resolution via product page

Caption: General workflow for ctDNA analysis from blood sample to clinical interpretation.



Click to download full resolution via product page



Caption: Logical relationship between **Onvansertib** treatment, ctDNA dynamics, and clinical outcome.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Phase Ib Study of Onvansertib, a Novel Oral PLK1 Inhibitor, in Combination Therapy for Patients with Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cardiff Oncology Presents Data at ASH Demonstrating the Safety and Anti-Leukemic Activity of Onvansertib in Patients with Relapsed/Refractory AML [prnewswire.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Onvansertib in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Onvansertib With Chemotherapy and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer - The ASCO Post [ascopost.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. The Therapeutic Landscape for KRAS-Mutated Colorectal Cancers PMC [pmc.ncbi.nlm.nih.gov]
- 10. For Colon Cancer That No Longer Responds to Treatment, A New Drug Combination Offers Hope BioSpace [biospace.com]
- 11. clinicallab.com [clinicallab.com]
- 12. Treatment for KRAS G12C-mutated metastatic CRC approved by FDA | Colorectal Cancer Alliance [colorectalcancer.org]
- 13. Role of Biomarkers in the Management of Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]



- 14. mdpi.com [mdpi.com]
- 15. Therapeutic biomarkers in acute myeloid leukemia: functional and genomic approaches -PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. mdpi.com [mdpi.com]
- 18. project.eortc.org [project.eortc.org]
- 19. RECIST 1.1 Criteria Toolkit: A Resource for Success in Clinical Trials with Solid Tumor Evaluation Requirements - NRG Oncology [nrgoncology.org]
- 20. radiopaedia.org [radiopaedia.org]
- 21. swog.org [swog.org]
- 22. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Correlating ctDNA decrease with clinical response to Onvansertib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609756#correlating-ctdna-decrease-with-clinical-response-to-onvansertib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com